2-methyl-N-(2-methylpropyl)-4-nitroaniline
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Overview
Description
2-methyl-N-(2-methylpropyl)-4-nitroaniline is an organic compound with the molecular formula C11H16N2O2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a 2-methylpropyl group and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)-4-nitroaniline typically involves the nitration of 2-methyl-N-(2-methylpropyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpropyl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents, Lewis acids.
Major Products Formed
Reduction: 2-methyl-N-(2-methylpropyl)-4-phenylenediamine.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
2-methyl-N-(2-methylpropyl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropyl)-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to fit into specific binding sites on enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(2-methylpropyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitroaniline: Lacks the 2-methyl-N-(2-methylpropyl) group, affecting its solubility and reactivity.
Uniqueness
2-methyl-N-(2-methylpropyl)-4-nitroaniline is unique due to the presence of both the 2-methylpropyl and nitro groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-12-11-5-4-10(13(14)15)6-9(11)3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
VPANRLNDALAXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC(C)C |
Origin of Product |
United States |
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